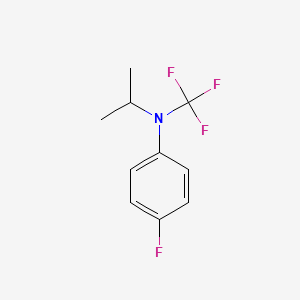
4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to an aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Isopropylation: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or Ruppert’s reagent (CF3SiMe3) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining efficiency and safety.
化学反応の分析
Types of Reactions
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, replacing hydrogen or methyl groups to enhance metabolic stability and bioavailability.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity by influencing electronic and steric properties. These interactions can modulate biological pathways, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
4-Fluoroaniline: A simpler analogue with only a fluoro group attached to the aniline ring.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group but lacks the isopropyl group.
4-Fluoro-3-(trifluoromethyl)aniline: Similar structure but with different substitution patterns.
Uniqueness
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the combination of fluoro, trifluoromethyl, and isopropyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific interactions and stability.
特性
分子式 |
C10H11F4N |
|---|---|
分子量 |
221.19 g/mol |
IUPAC名 |
4-fluoro-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F4N/c1-7(2)15(10(12,13)14)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChIキー |
SDEOFOORCGKDFF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
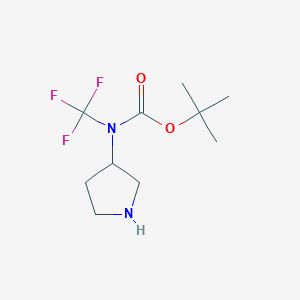
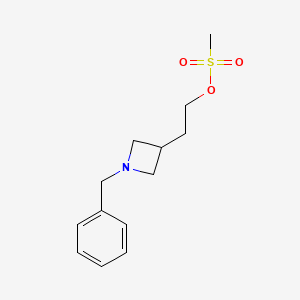
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)
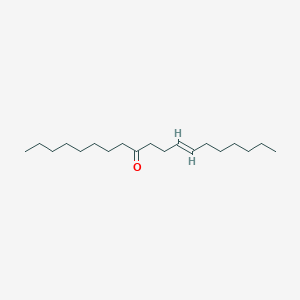
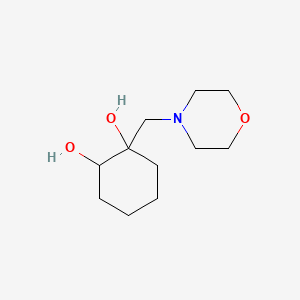
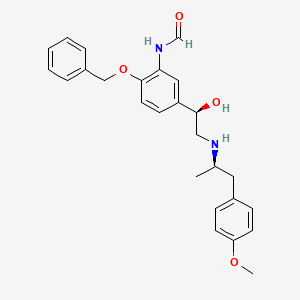
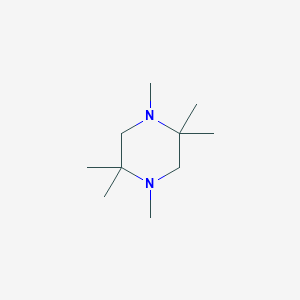
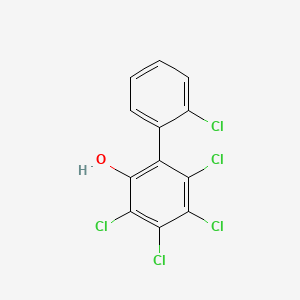
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
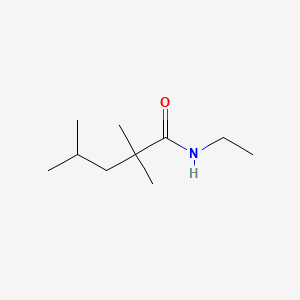
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
